![molecular formula C21H19N5O2S2 B2736188 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206988-68-2](/img/structure/B2736188.png)
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications
Receptor Antagonism and Binding Affinity
Compounds structurally related to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their selective antagonistic properties towards human adenosine A3 receptors. The introduction of a methoxy group on the phenyl ring and N-acetyl or propionyl substitutions on the aminothiazole and aminothiadiazole templates significantly increased binding affinity and selectivity for human adenosine A3 receptors. One derivative exhibited a Ki value of 0.79 nM, highlighting its potential as a potent A3 antagonist. Molecular modeling and receptor docking experiments provided insights into the binding mechanisms within the adenosine receptors' binding pockets (Jung et al., 2004).
Anticancer Potential
Derivatives of compounds similar to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising anticancer activities. A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, and their cytotoxic activities were evaluated against four different cancer cell lines. Certain derivatives exhibited significant cytotoxic results against breast cancer cell lines, underscoring their potential as anticancer agents. Docking studies further supported these findings, suggesting effective binding towards targeted proteins (Sraa Abu-Melha, 2021).
Antimicrobial and Antituberculosis Activity
Imidazole derivatives related to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been investigated for their antimicrobial activities. These compounds exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, specific derivatives showed potent activity against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the significance of the imidazole derivatives in combating resistant bacterial infections (Daraji et al., 2021).
Antioxidant Properties
Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, structurally related to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and assessed for their antioxidant, antimicrobial, and toxic properties. These compounds exhibited moderate to high antioxidant efficiency, which could be beneficial in developing therapeutic agents with antioxidant capabilities (Zainab K. Al-Khazragie et al., 2022).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-14-24-25-20(30-14)23-19(27)13-29-21-22-12-18(15-8-10-17(28-2)11-9-15)26(21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBWZXYEZNQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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